2-Chloro-1-iodo-3-methylbenzene
Overview
Description
2-Chloro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H6ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methyl group at the 2, 1, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Chloro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with aromatic structures.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-iodo-3-methylbenzene is the benzene ring, a cyclic compound with alternating double bonds . The benzene ring is a stable structure that prefers to maintain its aromaticity during reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions, such as those involving this compound, are fundamental to many biochemical processes, including the synthesis of many important organic compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the physiological characteristics of the organism it’s introduced to.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific conditions and reactants present.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, the reaction conditions, such as temperature and the presence of other reactants, can significantly affect the compound’s reactivity and the products formed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the chlorination of 3-methylbenzene followed by iodination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include derivatives where the halogen atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-iodobenzene: Lacks the methyl group, making it less sterically hindered.
2-Iodo-3-methylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-Chloro-3-methylbenzene: Lacks the iodine atom, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-1-iodo-3-methylbenzene is unique due to the presence of both chlorine and iodine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-1-iodo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXOVSKEZCZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590795 | |
Record name | 2-Chloro-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-40-7 | |
Record name | 2-Chloro-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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